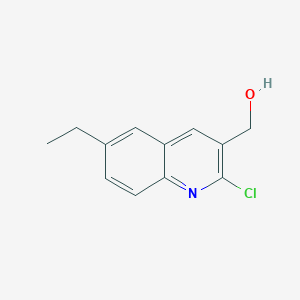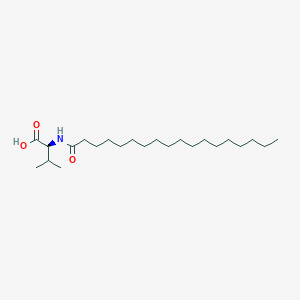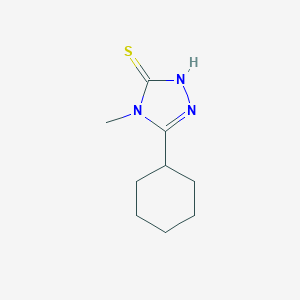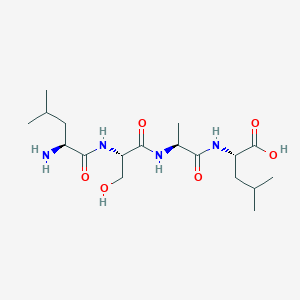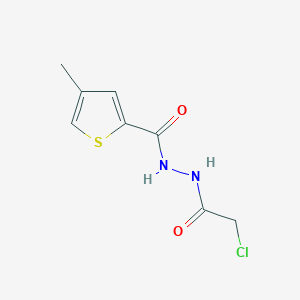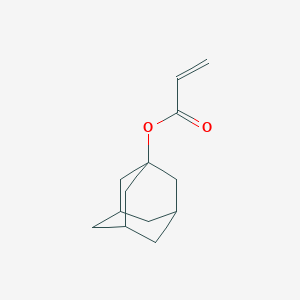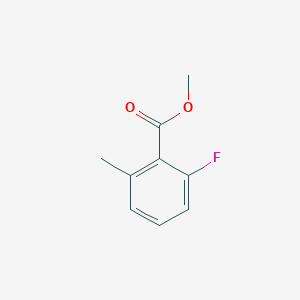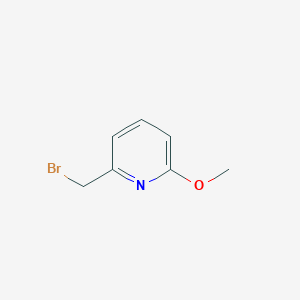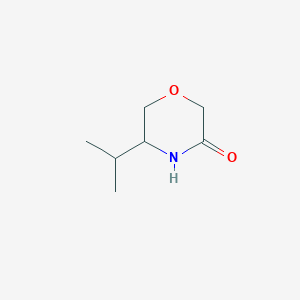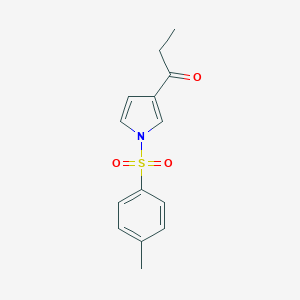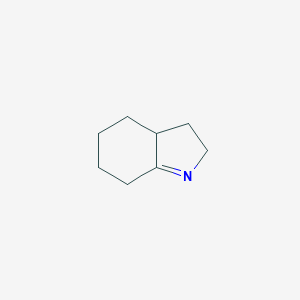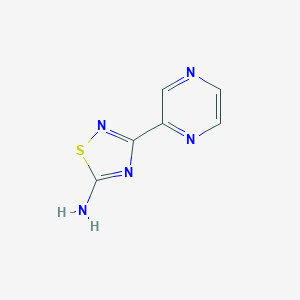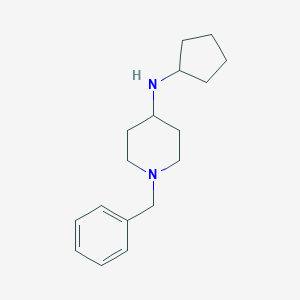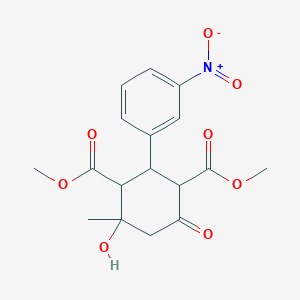
Dimethyl 4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate, also known as DMDD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMDD is a member of the cyclohexane-1,3-dicarboxylate family and is synthesized through a multistep process involving the reaction of 3-nitrobenzaldehyde with dimethyl malonate.
Mécanisme D'action
The mechanism of action of Dimethyl 4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and oxidative stress. Dimethyl 4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two enzymes involved in the production of inflammatory mediators. Dimethyl 4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a key role in the regulation of antioxidant and detoxification genes.
Effets Biochimiques Et Physiologiques
Dimethyl 4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. In animal studies, Dimethyl 4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate has been shown to reduce inflammation and oxidative stress in various tissues, including the liver, lung, and brain. Dimethyl 4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate has also been found to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Dimethyl 4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate is its relatively simple synthesis method, which makes it easily accessible for use in various laboratory experiments. Dimethyl 4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate is also highly stable and can be stored for long periods without significant degradation. However, one limitation of Dimethyl 4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on Dimethyl 4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate, including the development of new drugs based on its anti-inflammatory and antioxidant properties, the synthesis of new materials using Dimethyl 4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate as a building block, and the investigation of its potential applications in the agrochemical industry. Additionally, further studies are needed to fully understand the mechanism of action of Dimethyl 4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate and its potential side effects in vivo.
Méthodes De Synthèse
The synthesis of Dimethyl 4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate involves a multistep process that begins with the reaction of 3-nitrobenzaldehyde with dimethyl malonate in the presence of a base catalyst. This reaction leads to the formation of 3-nitrophenyl-3-methylbut-2-enoate, which is then converted to Dimethyl 4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate through a series of further reactions involving the addition of a hydroxyl group and a methyl group.
Applications De Recherche Scientifique
Dimethyl 4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, Dimethyl 4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate has been found to exhibit potent anti-inflammatory and antioxidant properties, making it a promising candidate for the development of new drugs for the treatment of various diseases. In materials science, Dimethyl 4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate has been used as a building block for the synthesis of various polymers and other materials with unique properties. In organic synthesis, Dimethyl 4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate has been used as a precursor for the synthesis of various compounds with potential applications in the pharmaceutical and agrochemical industries.
Propriétés
Numéro CAS |
5791-86-6 |
|---|---|
Nom du produit |
Dimethyl 4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate |
Formule moléculaire |
C17H19NO8 |
Poids moléculaire |
365.3 g/mol |
Nom IUPAC |
dimethyl 4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C17H19NO8/c1-17(22)8-11(19)13(15(20)25-2)12(14(17)16(21)26-3)9-5-4-6-10(7-9)18(23)24/h4-7,12-14,22H,8H2,1-3H3 |
Clé InChI |
WGETYYLVMDBIRH-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C(C(C1C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)O |
SMILES canonique |
CC1(CC(=O)C(C(C1C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



